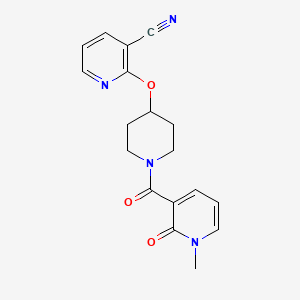

2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core linked via an ether bond to a piperidin-4-yl group. This piperidine moiety is further substituted with a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group.

Propriétés

IUPAC Name |

2-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-21-9-3-5-15(17(21)23)18(24)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHNZSPTYGFNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of sting, checkpoint kinase 1 (CHK1) inhibitors, acetyl-CoA-carboxylase (ACC) inhibitors, and potential anti-tubercular agents.

Mode of Action

For instance, as a CHK1 inhibitor, it may prevent the kinase from performing its role in cell cycle regulation.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, as an ACC inhibitor, it could impact fatty acid synthesis. As a CHK1 inhibitor, it could affect cell cycle regulation

Activité Biologique

The compound 2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a nicotinonitrile moiety through an ether bond with a dihydropyridine derivative. Its structural complexity suggests multiple sites for biological interaction.

Key Structural Components

| Component | Description |

|---|---|

| Piperidine | A six-membered ring containing one nitrogen atom. |

| Nicotinonitrile | A pyridine derivative with a nitrile group. |

| Dihydropyridine | A five-membered ring with a carbonyl group. |

Antiproliferative Activity

Research indicates that compounds similar to the one exhibit antiproliferative properties , particularly against various cancer cell lines. The presence of the dihydropyridine structure has been linked to enhanced cellular uptake and interaction with biological membranes, which may facilitate its therapeutic effects.

IC50 Values

The effectiveness of such compounds is often measured by their IC50 values , which indicate the concentration required to inhibit cell growth by 50%. For instance, derivatives of pyridine have shown IC50 values ranging from nanomolar to micromolar concentrations in different cancer cell lines:

| Compound Example | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.0046 |

| Compound B | HeLa | 0.058 |

| Compound C | PC3 | 0.021 |

Mechanism Insights

The biological activity is hypothesized to involve:

- Inhibition of key cellular pathways associated with cancer proliferation.

- Interaction with DNA or RNA , potentially altering transcriptional activity.

- Modulation of enzyme activity involved in metabolic pathways.

Study 1: Anticancer Activity

A study published in MDPI explored the antiproliferative effects of pyridine derivatives on various cancer cell lines, noting that modifications to the structure significantly influenced their potency. The incorporation of hydroxyl groups was found to enhance activity against HeLa and MCF-7 cells, suggesting that similar modifications in the target compound could yield favorable results .

Study 2: Mechanistic Studies

Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was observed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

- The introduction of electron-withdrawing groups (like -NO2) generally increases antiproliferative potency.

- Hydrophobic interactions play a crucial role in membrane permeability and subsequent cellular uptake.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile with related compounds in terms of structural features, pharmacological activity, and physicochemical properties.

Structural Analogues with Piperidine and Dihydropyridine Moieties

2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic Acid Phosphoric Acid Salt Key Features: Replaces the nicotinonitrile group with a benzo[d][1,3]dioxole-carboxamido substituent. The phosphoric acid salt enhances solubility. Pharmacological Activity: Demonstrated antiplatelet effects via inhibition of platelet aggregation, with improved pharmacokinetic properties (e.g., extended plasma half-life) compared to beraprost sodium . Molecular Weight: Not explicitly stated but inferred to be higher due to the benzo[d][1,3]dioxole and phosphoric acid groups.

5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide Compound with 4-Methylmorpholine Key Features: Includes a mercapto (-SH) group and a 4-methylmorpholine co-former. Pharmacological Activity: Likely targets redox-sensitive pathways due to the thiol group, though specific data are absent in the evidence . Molecular Formula: C24H27N5O2S (linear formula provided in ).

1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile Key Features: Substitutes the piperidin-4-yl ether with a butyl chain and adds a hydroxyl group at position 4. Molecular Formula: C11H14N2O2; Molecular Weight: 206.24 g/mol .

Functional Group Analysis

- Nicotinonitrile vs. Benzo[d][1,3]dioxole: The nicotinonitrile group in the target compound may enhance binding to nicotinic acetylcholine receptors or kinases, whereas the benzo[d][1,3]dioxole in Compound 2.1 improves metabolic stability .

- Piperidin-4-yl Ether vs. Butyl Chain : The piperidin-4-yl ether in the target compound likely improves solubility and bioavailability compared to the lipophilic butyl chain in Compound 2.3 .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.